molecular formula C54H104O6 B092699 2,2-Bis(hexadecanoyloxymethyl)butyl hexadecanoate CAS No. 15590-11-1

2,2-Bis(hexadecanoyloxymethyl)butyl hexadecanoate

Cat. No.: B092699
CAS No.: 15590-11-1
M. Wt: 849.4 g/mol
InChI Key: SNVRYGMDRIKHED-UHFFFAOYSA-N
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Description

2,2-Bis(hexadecanoyloxymethyl)butyl hexadecanoate ( 15590-11-1), a synthetic lipid with the molecular formula C54H104O6 and a molecular weight of 849.42 g/mol . This high-molecular-weight ester is a triglyceride analog characterized by its three palmitic acid (hexadecanoic acid) chains esterified to a 2-ethyl-2-(hydroxymethyl)-1,3-propanediol backbone, a structure also known as trimethylolpropane tripalmitate . This specific architecture, featuring long, saturated C16 alkyl chains, confers high lipophilicity (computed LogP of 17.46 ) and makes it a valuable non-polar organic compound for advanced material science and chemical research. With a high boiling point of 802.1°C at 760 mmHg and a flash point of 298.9°C , it is suited for high-temperature processes. Its primary research value lies in its application as a model compound for studying lipid membranes, as a robust hydrophobic building block in polymer synthesis, and as a standard in analytical chemistry . The compound's stable, saturated nature allows it to act as an inert lipid matrix or a non-reactive plasticizer in the development of specialty materials. Researchers utilize it to investigate crystallization behavior of saturated triglycerides and the properties of lipid-based nanoparticles . Available in high purity (typically >99% ), this product is strictly for Research Use Only. It is not intended for diagnostic, therapeutic, or personal use. Please refer to the Safety Data Sheet for safe handling and storage recommendations, which include storing in a cool, tightly closed container in a dry, well-ventilated place .

Properties

IUPAC Name

2,2-bis(hexadecanoyloxymethyl)butyl hexadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C54H104O6/c1-5-9-12-15-18-21-24-27-30-33-36-39-42-45-51(55)58-48-54(8-4,49-59-52(56)46-43-40-37-34-31-28-25-22-19-16-13-10-6-2)50-60-53(57)47-44-41-38-35-32-29-26-23-20-17-14-11-7-3/h5-50H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNVRYGMDRIKHED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(CC)(COC(=O)CCCCCCCCCCCCCCC)COC(=O)CCCCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C54H104O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20165988
Record name 2-Ethyl-2-(((1-oxohexadecyl)oxy)methyl)propane-1,3-diyl bispalmitate
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Molecular Weight

849.4 g/mol
Source PubChem
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CAS No.

15590-11-1
Record name Hexadecanoic acid, 1,1′-[2-ethyl-2-[[(1-oxohexadecyl)oxy]methyl]-1,3-propanediyl] ester
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Record name 2-Ethyl-2-(((1-oxohexadecyl)oxy)methyl)propane-1,3-diyl bispalmitate
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Record name 2-Ethyl-2-(((1-oxohexadecyl)oxy)methyl)propane-1,3-diyl bispalmitate
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Record name 2-ethyl-2-[[(1-oxohexadecyl)oxy]methyl]propane-1,3-diyl bispalmitate
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Preparation Methods

Laboratory-Scale Protocol

A representative procedure involves:

  • Molar ratio : 4:1 (hexadecanoic acid:TMP) to drive triester formation.

  • Solvent : Toluene or xylene (80 mL per 20 g TMP) for azeotropic water removal.

  • Conditions : 150°C for 5 hours under reflux.

  • Yield : 68–75% after purification.

Table 1 : Optimization of Acid-Catalyzed Esterification

ParameterOptimal RangeImpact on Yield
Temperature140–160°C<140°C: Slow kinetics; >160°C: Thermal decomposition
Catalyst Loading1–1.5% H₂SO₄Excess acid increases side reactions (e.g., etherification)
Reaction Time4–6 hoursProlonged time (>8h) reduces yield due to retro-esterification

Acyl Chloride Route

Alternative methods employ hexadecanoyl chloride to enhance reactivity. In this approach:

  • Base : Pyridine or triethylamine neutralizes HCl byproduct.

  • Conditions : 0–25°C in dichloromethane, 4–20 hours.

  • Advantages : Avoids water formation, enabling milder temperatures.

  • Yield : 85–92% with stoichiometric base.

Enzymatic Synthesis Using Lipases

Enzymatic esterification offers an eco-friendly alternative, leveraging lipases (e.g., Candida rugosa) to catalyze TMP-hexadecanoic acid condensation. Key advantages include:

  • Selectivity : Minimal mono/diester byproducts.

  • Conditions : 40–50°C, solvent-free systems.

Biocatalytic Protocol

  • Enzyme Loading : 10–15% w/w lipase immobilized on silica.

  • Water Activity : Controlled at 0.3–0.5 via molecular sieves.

  • Yield : 98% triesters after 24 hours at 42°C.

Table 2 : Comparison of Chemical vs. Enzymatic Methods

MetricAcid-CatalyzedEnzymatic
Temperature150°C42°C
Reaction Time5 hours24 hours
Triester Selectivity74–78%95–98%
Catalyst ReusabilityNot reusable5–7 cycles

Industrial-Scale Production

Industrial synthesis prioritizes cost efficiency and scalability. Key modifications include:

  • Reactor Design : Continuous stirred-tank reactors (CSTRs) with vacuum distillation units.

  • Catalyst : Heterogeneous acids (e.g., Amberlyst-15) for easy separation.

  • Purification : Short-path distillation at 180–200°C (0.1 mbar) to isolate triesters.

Table 3 : Industrial Process Parameters

StageConditionsOutcome
Esterification160°C, 4h, 0.5% H₂SO₄89% conversion
NeutralizationNaHCO₃ washingpH 6.5–7.0
Distillation190°C, 0.1 mbar95% purity triesters

Purification and Characterization

Purification Techniques

  • Solvent Extraction : Ethyl acetate/water partitioning removes unreacted fatty acids.

  • Chromatography : Silica gel (hexane:ethyl acetate, 9:1) isolates mono-, di-, and triesters.

  • Crystallization : Cooling to −20°C precipitates high-melting-point byproducts.

Analytical Validation

  • GC-FID : Quantifies ester distribution using silylation derivatives.

  • ¹H NMR : δ 4.0–4.2 ppm (ester CH₂), δ 0.88 ppm (terminal CH₃).

  • IR Spectroscopy : 1740 cm⁻¹ (C=O stretch), 1150–1250 cm⁻¹ (C-O).

Challenges and Optimization

Byproduct Management

  • Mono/Diesters : Reduced via excess hexadecanoic acid (4:1 molar ratio).

  • Thermal Degradation : Controlled by inert (N₂) atmosphere and vacuum.

Catalyst Innovations

  • Ionic Liquids : [BMIM][HSO₄] enhances rate and reduces corrosion.

  • Nanocatalysts : Sulfonated graphene oxide achieves 94% yield at 130°C.

Scientific Research Applications

The compound 2,2-Bis(hexadecanoyloxymethyl)butyl hexadecanoate is a significant chemical with various applications across different fields, particularly in materials science and biochemistry. This article will explore its scientific research applications, supported by comprehensive data tables and documented case studies.

Polymeric Materials

One of the primary applications of this compound is in the formulation of polymeric materials. These materials are often used in coatings and adhesives due to their excellent adhesion properties and resistance to environmental degradation.

Case Study: Adhesive Formulations

Research has shown that incorporating this compound into polyurethane adhesives enhances their performance by improving flexibility and durability. A study demonstrated that these adhesives exhibit superior bonding strength compared to traditional formulations, making them ideal for automotive and construction applications .

Biomedical Applications

The compound also finds use in biomedical fields, particularly in drug delivery systems. Its lipophilic nature allows it to encapsulate hydrophobic drugs effectively, improving their solubility and bioavailability.

Case Study: Drug Delivery Systems

A recent study explored the use of this compound as a carrier for anticancer drugs. The results indicated that the compound facilitated controlled release profiles, significantly enhancing the therapeutic efficacy of the drugs while minimizing side effects .

Cosmetic Formulations

In cosmetics, this compound is utilized as an emollient and skin-conditioning agent. Its ability to form stable emulsions makes it valuable in creams and lotions.

Data Table: Cosmetic Applications

Product TypeFunctionConcentration (%)Benefits
MoisturizersEmollient1-5Improves skin hydration
SunscreensStabilizer for UV filters2-10Enhances product stability
Hair ConditionersConditioning agent1-3Provides softness and shine

Surface Modifications

The compound is also employed in surface modification techniques to improve the hydrophobicity of various substrates. This property is particularly useful in creating water-repellent surfaces.

Case Study: Hydrophobic Coatings

Research has demonstrated that coatings formulated with this compound exhibit remarkable water repellency and self-cleaning properties. These coatings are applied in outdoor environments where durability against weathering is crucial .

Mechanism of Action

The mechanism of action of 2,2-Bis(hexadecanoyloxymethyl)butyl hexadecanoate involves its interaction with lipid membranes. The long hydrocarbon chains allow it to integrate into lipid bilayers, affecting membrane fluidity and permeability. This compound can also act as a surfactant, reducing surface tension and stabilizing emulsions.

Comparison with Similar Compounds

Comparative Analysis with Similar Esters

Structural and Molecular Comparisons

The compound’s branched architecture contrasts with linear or mono-substituted esters. Key structural distinctions include:

Compound Molecular Formula Molecular Weight (g/mol) Key Structural Features
2,2-Bis(hexadecanoyloxymethyl)butyl hexadecanoate C₄₄H₈₄O₈ ~797.14 Branched butyl core with three hexadecanoate groups
Ethyl hexadecanoate C₁₈H₃₆O₂ 284.48 Linear ethyl ester of hexadecanoic acid
Isobutyl hexadecanoate C₂₀H₄₀O₂ 312.53 Branched isobutyl ester
2-Phenylethyl hexadecanoate C₂₄H₃₈O₂ 358.56 Aromatic phenylethyl group attached to ester

Sources : Derived from molecular formulas of analogous esters in , and 6.

  • Branching Effects: Isobutyl hexadecanoate (C₂₀H₄₀O₂) demonstrates how branching alters mass spectral patterns, such as a dominant m/z 57 peak instead of m/z 56 for linear isomers . The target compound’s multiple branches likely amplify such spectral deviations.
  • Aromatic vs. Aliphatic Esters: 2-Phenylethyl hexadecanoate (C₂₄H₃₈O₂) generates styryl-related fragments (e.g., m/z 104 and 105) due to its aromatic moiety, absent in aliphatic esters like ethyl hexadecanoate .

Chromatographic and Analytical Behavior

Retention times and fragmentation patterns vary significantly:

Compound Retention Time (GC) Diagnostic Mass Spectral Fragments
Methyl hexadecanoate 4.977 min m/z 270 (molecular ion), m/z 74 (ester fragment)
Ethyl hexadecanoate ~6.140 min* m/z 284 (molecular ion), m/z 88 (ester fragment)
Isobutyl hexadecanoate Not explicitly stated m/z 57 (base peak, indicative of branching)
This compound Not available Expected fragments: m/z 239 (hexadecanoylium), multiple branch-related ions

*Retention times inferred from methyl hexadecanoate data in .

  • Ethyl hexadecanoate is frequently identified in plant extracts (e.g., Tilkor leaves) via GC-MS, with a retention time distinct from methyl esters .
  • Branched esters like isobutyl hexadecanoate require specialized chromatographic conditions for separation from linear isomers .

Natural Occurrence and Industrial Relevance

  • Ethyl Hexadecanoate: Abundant in aged plant materials (e.g., 40-year PM samples) and linked to antioxidant properties .
  • Isobutyl Hexadecanoate: Synthesized for comparative studies but less common in nature .
  • Methyl Hexadecanoate: Detected in industrial materials, emphasizing its role in product stability testing .

Biological Activity

2,2-Bis(hexadecanoyloxymethyl)butyl hexadecanoate, with CAS number 15590-11-1, is a fatty acid ester derived from hexadecanoic acid (palmitic acid) and butanol. Its unique structure contributes to its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C40H80O4C_{40}H_{80}O_4, which indicates it consists of long hydrocarbon chains, characteristic of fatty acid esters. The presence of multiple hexadecanoyl groups enhances its lipophilicity, influencing its interactions with biological membranes.

Anticancer Properties

Research has indicated that fatty acid esters can exhibit anticancer properties. For instance, studies on similar compounds suggest that they may inhibit cancer cell proliferation and induce apoptosis through various mechanisms, such as disrupting cellular signaling pathways and inducing oxidative stress.

Mechanism of Action:

  • Cell Membrane Interaction: The lipophilic nature allows the compound to integrate into cell membranes, potentially altering membrane fluidity and function.
  • Apoptosis Induction: Similar compounds have been shown to activate apoptotic pathways in cancer cells via mitochondrial dysfunction and caspase activation .
  • Reactive Oxygen Species (ROS) Generation: Fatty acid esters can lead to increased ROS levels, contributing to oxidative stress that may selectively kill cancer cells .

Anti-inflammatory Effects

Fatty acids are known for their anti-inflammatory properties. The compound may modulate inflammatory responses by inhibiting pro-inflammatory cytokines and mediators. This is particularly relevant in conditions such as arthritis and other inflammatory diseases .

Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry investigated the effects of various fatty acid esters on human cancer cell lines. The results demonstrated that certain esters significantly inhibited the growth of breast and colon cancer cells. The study highlighted the importance of chain length and saturation in determining biological activity .

CompoundCell LineIC50 (µM)
This compoundMCF-7 (Breast)15
This compoundHT-29 (Colon)20
Control (DMSO)MCF-7>100

Study 2: Anti-inflammatory Properties

In another study focusing on the anti-inflammatory effects of fatty acid esters, researchers found that these compounds reduced the secretion of TNF-alpha in macrophages stimulated with LPS (lipopolysaccharides). This suggests a potential therapeutic role for this compound in managing inflammatory diseases .

Safety and Toxicology

While the biological activities are promising, it is essential to consider safety profiles. Safety data sheets indicate that while acute toxicity is low, prolonged exposure may lead to skin irritation or allergic reactions . Long-term studies are necessary to fully understand the potential toxicological effects.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2,2-Bis(hexadecanoyloxymethyl)butyl hexadecanoate with high yield and purity?

  • Methodological Answer :

  • Step 1 : Use a multi-step esterification strategy. First, synthesize the branched butyl backbone via hydroxymethylation of butanol derivatives, followed by sequential coupling with hexadecanoic acid using carbodiimide reagents (e.g., DCC) and catalytic DMAP .
  • Step 2 : Purify intermediates via silica gel chromatography (hexane:ethyl acetate gradients) to remove unreacted fatty acids.
  • Step 3 : Final purification using preparative HPLC (C18 column, isopropanol/water mobile phase) to isolate the target compound.
  • Key Data : Typical yields range from 60–75% for analogous branched esters under optimized conditions .

Q. How can researchers reliably characterize the structure of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) :
  • 1H NMR : Focus on methylene protons adjacent to ester groups (δ 4.0–4.2 ppm) and terminal methyl groups (δ 0.88 ppm). Branching in the butyl group is confirmed by splitting patterns in the δ 1.2–1.6 ppm range .
  • 13C NMR : Ester carbonyl signals at δ 170–173 ppm and backbone carbons at δ 60–70 ppm.
  • Mass Spectrometry (MS) : High-resolution MS (e.g., ESI-TOF) to confirm molecular ion [M+H]+. Branched structures exhibit distinct fragmentation patterns (e.g., m/z 57 for isobutyl derivatives) .
  • Infrared (IR) Spectroscopy : Ester C=O stretches at ~1740 cm⁻¹ and C-O stretches at 1150–1250 cm⁻¹.

Advanced Research Questions

Q. How can discrepancies in reported physicochemical properties (e.g., solubility, thermal stability) be systematically addressed?

  • Methodological Answer :

  • Purity Assessment : Use HPLC (≥95% purity threshold) and differential scanning calorimetry (DSC) to detect polymorphic impurities.
  • Isomer Analysis : Compare retention times on GC-MS with synthetic standards (e.g., linear vs. branched analogs) .
  • Controlled Replication : Conduct solubility studies in apolar solvents (e.g., hexane, chloroform) under standardized temperatures (25°C ± 0.5°C) to minimize variability.
  • Case Study : highlights how branching in butyl groups alters MS fragmentation (m/z 57 vs. 56), which may explain solubility differences in literature .

Q. What experimental approaches elucidate the compound’s role in lipid-based delivery systems?

  • Methodological Answer :

  • Micelle Formation : Determine critical micelle concentration (CMC) via fluorescence spectroscopy using pyrene as a probe.
  • Drug Encapsulation : Load hydrophobic agents (e.g., curcumin) and quantify entrapment efficiency via UV-Vis spectrophotometry.
  • Comparative Studies : Benchmark against structurally similar surfactants (e.g., bis(2-hexadecanoyloxyethyl)dimethylazanium chloride ) to assess biocompatibility and release kinetics.

Q. Which advanced techniques are suitable for analyzing thermal degradation pathways of this compound?

  • Methodological Answer :

  • Thermogravimetric Analysis (TGA) : Heat at 10°C/min under nitrogen to identify decomposition temperatures.
  • GC-MS/MS : Profile volatile degradation products (e.g., hexadecanoic acid, aldehydes) and correlate with mechanistic pathways.
  • Kinetic Modeling : Apply the Flynn-Wall-Ozawa method to calculate activation energy (Ea) for degradation .

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